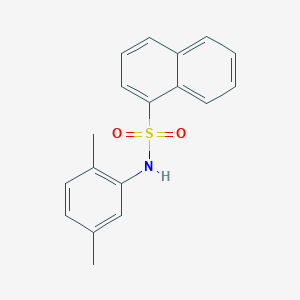![molecular formula C27H29NO5S B281256 Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281256.png)
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a synthetic compound that has been found to have potential applications in scientific research. This compound has been of particular interest due to its ability to modulate certain biological pathways, which may have implications for the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is not yet fully understood. However, it is believed to work by modulating certain biological pathways, including the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses, and is often dysregulated in various diseases.
Biochemical and Physiological Effects:
This compound A has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. Additionally, it has been found to have an effect on the expression of certain genes, which may be involved in its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A. One area of interest is in the development of more efficient synthesis methods, which could make this compound more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could help to identify new potential applications. Finally, more research is needed to determine the safety and efficacy of this compound in vivo, which could help to determine its potential for use in clinical settings.
Synthesis Methods
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A can be synthesized using a multi-step process that involves the use of several reagents and solvents. The process typically begins with the synthesis of a naphthofuran intermediate, which is then reacted with a sulfonyl chloride to form the desired compound. The final step involves the addition of a methyl ester group to the carboxylic acid moiety.
Scientific Research Applications
Methyl 2-tert-butyl-5-{[(4-isopropylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been found to have potential applications in a variety of scientific research areas. One area of interest is in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases such as arthritis.
Properties
Molecular Formula |
C27H29NO5S |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
methyl 2-tert-butyl-5-[(4-propan-2-ylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-16(2)17-11-13-18(14-12-17)34(30,31)28-22-15-21-23(26(29)32-6)25(27(3,4)5)33-24(21)20-10-8-7-9-19(20)22/h7-16,28H,1-6H3 |
InChI Key |
WGGHLNBFZMWYFU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)
![Methyl 2-({4-[(8-quinolinylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B281176.png)

![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)

![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)

![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
